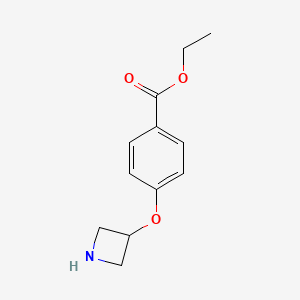

Ethyl 4-(azetidin-3-yloxy)benzoate

Description

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service registry number 954224-48-7 for the free base form. The compound exists in multiple forms, with the hydrochloride salt bearing the separate registry number 1243389-18-5. The molecular formula for the base compound is C12H15NO3, corresponding to a molecular weight of 221.25 grams per mole. When complexed as the hydrochloride salt, the formula becomes C12H16ClNO3 with an increased molecular weight of 257.71 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. Alternative nomenclature includes 4-(azetidin-3-yloxy)benzoic acid ethyl ester and benzoic acid, 4-(3-azetidinyloxy)-, ethyl ester. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: CCOC(=O)C1=CC=C(C=C1)OC2CNC2.

The International Chemical Identifier for the compound is InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-5-10(6-4-9)16-11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3. This standardized representation provides a unique chemical fingerprint that facilitates database searches and computational modeling applications.

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of azetidine chemistry and four-membered ring heterocycles. Azetidines, as four-membered nitrogen-containing rings, have historically presented significant synthetic challenges due to their inherent ring strain and limited stability compared to their five and six-membered counterparts. The synthesis of azetidin-3-ones, which serve as key intermediates for compounds like this compound, has been accomplished through various methodologies including acid-promoted or metal-catalyzed decomposition of α-amino-α-diazo ketones and 4-exo-tet cyclizations of α-amino ketones.

Recent advances in synthetic methodology have revolutionized the preparation of azetidine-containing compounds. Gold-catalyzed oxidative cyclization reactions have emerged as particularly significant, offering practical and flexible approaches to chiral azetidin-3-ones with excellent enantiomeric excess. These developments have made compounds like this compound more accessible for research applications and potential therapeutic development.

The compound's specific structural features combining the azetidine moiety with a benzoate ester functionality reflect contemporary medicinal chemistry strategies that seek to incorporate strained ring systems for enhanced biological activity. The historical progression from simple azetidine synthesis to complex functionalized derivatives represents a significant advancement in heterocyclic chemistry.

Significance in Organic and Medicinal Chemistry

This compound occupies a crucial position in both organic synthesis and medicinal chemistry research. The azetidine ring system provides unique three-dimensional geometry and electronic properties that distinguish it from other nitrogen heterocycles. This structural uniqueness translates into distinctive biological activities and synthetic reactivity patterns that make the compound valuable for drug discovery initiatives.

In organic chemistry, the compound serves as a versatile building block for the construction of more complex molecular architectures. The presence of both the ester functionality and the azetidine ring allows for diverse chemical transformations including hydrolysis, reduction, and ring-opening reactions. The compound has demonstrated utility in structure-activity relationship studies, particularly in the development of novel therapeutic agents targeting specific biological pathways.

Recent research has highlighted the compound's potential in antiviral drug development. Studies on biaryl amide derivatives incorporating azetidine moieties have revealed significant structure-activity relationships relevant to hepatitis C virus inhibition. These investigations have uncovered important structural features that influence biological activity, providing valuable insights for medicinal chemists designing new therapeutic agents.

The compound's significance extends to its role in exploring new synthetic methodologies. Research on gold-catalyzed oxidative cyclization has demonstrated the utility of azetidine-containing substrates in developing novel synthetic transformations. These methodological advances have implications beyond the specific compound, contributing to the broader understanding of heterocyclic chemistry and catalytic processes.

Research Scope and Current Scientific Interest

Current scientific interest in this compound spans multiple research domains, reflecting the compound's versatile chemical and biological properties. Contemporary research focuses on several key areas including synthetic methodology development, biological activity evaluation, and structure-activity relationship studies.

Synthetic research has concentrated on developing efficient and stereoselective methods for preparing azetidine-containing compounds. The implementation of gold-catalyzed reactions has emerged as a particularly promising approach, enabling the preparation of chiral azetidin-3-ones with excellent stereochemical control. These methodological advances have direct implications for the synthesis of this compound and related derivatives.

Biological activity research has revealed potential therapeutic applications for azetidine-containing compounds. Studies on aryloxybenzene analogues have demonstrated binding affinity toward sphingosine-1-phosphate receptor 2, suggesting potential applications in immunology and inflammation research. These findings highlight the compound's relevance to current pharmaceutical research initiatives targeting G-protein coupled receptors.

Structure-activity relationship investigations have provided crucial insights into the molecular features responsible for biological activity. Research on fluorine-substituted analogues has revealed how structural modifications influence receptor binding and biological efficacy. These studies contribute to the rational design of new therapeutic agents based on the azetidine scaffold.

Contemporary research interest also encompasses the compound's role in chemical biology applications. The unique structural features of the azetidine ring system make it an attractive target for chemical probe development and mechanism-of-action studies. The compound's ability to serve as a molecular scaffold for diverse biological activities positions it as a valuable tool for understanding complex biological processes.

Propriétés

IUPAC Name |

ethyl 4-(azetidin-3-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-5-10(6-4-9)16-11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMHYTPAUVSGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of Ethyl 4-(azetidin-3-yloxy)benzoate involves several steps. One common method includes the reaction of ethyl 4-hydroxybenzoate with azetidine in the presence of a suitable base. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or benzene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Des Réactions Chimiques

Ethyl 4-(azetidin-3-yloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The benzylic position is particularly reactive and can undergo oxidation to form carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 4-(azetidin-3-yloxy)benzoate serves as an important intermediate in the synthesis of various organic compounds. It can undergo multiple chemical reactions, including:

- Oxidation : The benzylic position is reactive and can be oxidized to form carboxylic acids.

- Reduction : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.

These reactions allow for the production of a variety of derivatives that may have potential applications in pharmaceuticals and materials science .

Biological Activities

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound exhibits promising biological activities. Preliminary studies suggest its potential as an antimicrobial agent and an anti-inflammatory compound. These properties are attributed to its ability to interact with specific molecular targets, potentially modulating enzyme activity involved in inflammatory pathways .

Pharmaceutical Development

Potential Pharmaceutical Agent

The compound is currently under investigation for its pharmaceutical potential. Studies are exploring its efficacy as a therapeutic agent against various diseases, including its role in drug discovery campaigns aimed at developing new treatments for conditions such as tuberculosis .

Material Science

Development of New Materials

In industrial applications, this compound is being explored for its utility in the development of new materials and chemical processes. Its unique chemical structure may provide advantageous properties for creating novel materials with specific functionalities .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Oxidation at benzylic position | Carboxylic acids |

| Reduction | Reduction of ester group | Alcohols |

| Nucleophilic Substitution | Substitution at benzylic position | Substituted benzoates |

Table 2: Biological Activities of this compound

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Modulation of inflammatory pathways | , |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against several bacterial strains. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Synthesis Pathways

Research focusing on synthetic routes highlighted a method where Ethyl 4-hydroxybenzoate was reacted with azetidine under reflux conditions. This study provided insights into optimizing reaction conditions to improve yield and purity of the final product .

Mécanisme D'action

The mechanism of action of Ethyl 4-(azetidin-3-yloxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares ethyl 4-(azetidin-3-yloxy)benzoate with structurally related ethyl 4-substituted benzoates, focusing on substituent effects, biological activities, and physicochemical properties.

Sulfonamidobenzamide Derivatives

Example Compound: SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

- Key Features : A sulfonamidobenzamide (SABA) core linked to the ethyl benzoate group.

- Activity : Demonstrates antibacterial activity against efflux-compromised E. coli (MIC: 0.45–0.9 mM) and prolongs bacterial doubling time .

- Comparison : The sulfonamide group enhances hydrogen-bonding interactions with bacterial targets, whereas the azetidine ether in the target compound may reduce steric hindrance and improve membrane permeability due to its smaller size.

Urea and Methylurea-Linked Derivatives

Example Compound: DFP00173 (Ethyl 4-(carbamoylamino)benzoate derivative with a 2,6-dichlorophenyl group)

- Key Features : Urea linker connecting the benzoate to a dichlorophenyl moiety.

- Activity : Potent aquaporin-3 (AQP3) inhibitor; potency depends on substituent electronics (dichlorophenyl > 4-chlorophenyl) .

Thiazolidinone Derivatives

Example Compound : Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate (4d)

- Key Features: Thiazolidinone ring fused with a methoxy-oxoethylidene group.

- Activity : Inhibits aldose reductase (ALR2) with IC50 = 0.28 µM, surpassing the reference drug sorbinil .

- Comparison: The rigid thiazolidinone scaffold enhances enzyme inhibition via π-π stacking, whereas the azetidine’s flexibility might allow broader conformational adaptation to binding sites.

Oxadiazole Derivatives

Example Compound : Ethyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate

- Key Features : Oxadiazole ring substituted with a trifluoromethyl group.

- Activity : Used as a precursor for PET tracers (e.g., [<sup>18</sup>F]1), with radiochemical yields of 2–5% .

- Comparison : The electron-withdrawing oxadiazole improves radiolabeling efficiency, while the azetidine’s basic nitrogen could facilitate coordination in metal-catalyzed reactions.

Dimethylamino-Substituted Derivatives

Example Compound: Ethyl 4-(dimethylamino)benzoate

- Key Features: Dimethylamino group at the para-position.

- Activity : Enhances resin polymerization degree (72% conversion vs. 60% for methacrylate analogs) due to superior electron-donating properties .

Data Tables

Table 2. Physicochemical and Structural Comparisons

| Substituent Type | Hydrogen-Bonding Capacity | Steric Bulk | Metabolic Stability | Example Application |

|---|---|---|---|---|

| Azetidin-3-yloxy (Target) | Moderate (ether O) | Low | High (cyclic amine) | Medicinal chemistry |

| Sulfonamidobenzamide | High (NH, SO2) | High | Moderate | Antibacterial agents |

| Urea | High (NH) | Moderate | Low | Enzyme inhibitors |

| Thiazolidinone | Moderate (C=O, NH) | High | Moderate | Enzyme inhibitors |

| Oxadiazole | Low | Low | High | Radiopharmaceuticals |

Research Findings and Implications

- Antibacterial Activity: Sulfonamidobenzamide derivatives (e.g., SABA1) highlight the importance of hydrogen-bond donors for target engagement, a feature less prominent in the azetidine-linked compound .

- Enzyme Inhibition: Thiazolidinone and urea-linked benzoates demonstrate that rigid, planar substituents enhance potency, suggesting azetidine’s flexibility may require optimization for enzyme targets .

- Material Science: Ethyl 4-(dimethylamino)benzoate’s superior reactivity in resins suggests that azetidine’s cyclic amine could similarly enhance initiator efficiency while reducing volatility .

Activité Biologique

Ethyl 4-(azetidin-3-yloxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features an azetidine ring linked to a benzoate moiety. This structure is crucial for its biological activity, as it allows interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 219.24 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Ester, ether, azetidine |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In a study evaluating its efficacy, the compound demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis, attributed to the compound's ability to bind to key enzymes involved in this process.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammatory responses. In vitro assays showed that treatment with this compound significantly reduced the levels of inflammatory markers in cultured cells exposed to inflammatory stimuli.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammation and microbial resistance.

- Receptor Modulation : It may modulate receptor activity related to pain and inflammation pathways.

These interactions suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting inflammation and infection.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, this compound was administered to mice subjected to induced inflammation. The results indicated a significant reduction in paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(azetidin-3-yloxy)benzoate?

A typical synthesis involves reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form an intermediate, followed by deamination and subsequent reaction with hydrazine hydrate in dioxane. Key steps include refluxing in absolute ethanol with glacial acetic acid, solvent evaporation under reduced pressure, and purification via thin-layer chromatography (TLC). Structural validation is performed using -NMR, -NMR, and IR spectroscopy .

Q. How is the structural characterization of this compound performed?

Structural analysis combines single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) and spectroscopic methods. SC-XRD provides bond angles (e.g., C7–C8–C9 = 119.07°) and hydrogen-bonding patterns, while NMR confirms substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm). IR spectroscopy identifies functional groups like ester carbonyl (C=O stretch at ~1700 cm) .

Q. What role does this compound play in polymerization reactions?

this compound derivatives have been studied as co-initiators in resin systems. For example, ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than methacrylate-based amines, achieving superior degrees of conversion in photopolymerization. Optimization involves adjusting the camphorquinone (CQ)/amine ratio (e.g., 1:2 for enhanced mechanical properties) and evaluating thermal stability via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How are crystallographic parameters and lattice energies calculated for this compound?

Crystallographic refinement uses SHELXL to model hydrogen-bonding networks (e.g., N–H···O interactions) and lattice energies. Lattice energy calculations via density functional theory (DFT) incorporate dispersion corrections to account for weak intermolecular forces. For example, lattice energies of ~150 kJ/mol are typical for azetidine-containing esters, validated against SC-XRD data .

Q. What methodologies are used to evaluate photophysical properties in OLED applications?

Photophysical studies employ UV-Vis spectroscopy to assess solvatochromic shifts (e.g., λ changes in polar solvents) and fluorescence quantum yield measurements. Computational modeling (e.g., time-dependent DFT) predicts excited-state dipole moments and charge-transfer characteristics. These methods are critical for designing electroluminescent materials with tunable emission spectra .

Q. How are advanced analytical techniques applied to validate purity and stability?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 276.1897 Da for [M+H]), while HPLC ensures purity (>95%). Stability studies under thermal stress (e.g., 40–60°C for 48 hours) monitor degradation via -NMR, identifying hydrolysis products like 4-hydroxybenzoic acid .

Q. How can computational modeling optimize reaction pathways for derivatives?

DFT calculations (e.g., B3LYP/6-31G(d)) predict transition states and activation energies for nucleophilic substitutions at the azetidine oxygen. Solvent effects are modeled using the polarizable continuum model (PCM), guiding solvent selection (e.g., DMF for SN2 mechanisms) and reducing side reactions in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.